Ethyl 4-(4-amino-3-methyl-5-nitrophenoxy)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(4-amino-3-methyl-5-nitrophenoxy)butanoate is an organic compound with the molecular formula C13H18N2O5. It is characterized by the presence of an ethyl ester group, an amino group, a nitro group, and a phenoxy group attached to a butanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-amino-3-methyl-5-nitrophenoxy)butanoate typically involves the following steps:
Nitration: The starting material, 4-amino-3-methylphenol, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.
Etherification: The nitrated product is then reacted with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate to form the ether linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-amino-3-methyl-5-nitrophenoxy)butanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles such as acyl chlorides to form amides.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Acyl chlorides, bases such as triethylamine.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 4-(4-amino-3-methylphenoxy)butanoic acid.
Substitution: Amides derived from the reaction with acyl chlorides.
Hydrolysis: 4-(4-amino-3-methyl-5-nitrophenoxy)butanoic acid and ethanol.
Scientific Research Applications
Ethyl 4-(4-amino-3-methyl-5-nitrophenoxy)butanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-amino-3-methyl-5-nitrophenoxy)butanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can form hydrogen bonds with biological molecules, influencing their function. The ester group can be hydrolyzed to release the active carboxylic acid, which can interact with enzymes and receptors .
Comparison with Similar Compounds
Ethyl 4-(4-amino-3-methyl-5-nitrophenoxy)butanoate can be compared with similar compounds such as:
Ethyl 4-(4-amino-3-methylphenoxy)butanoate: Lacks the nitro group, resulting in different reactivity and applications.
Ethyl 4-(4-nitro-3-methylphenoxy)butanoate: Lacks the amino group, affecting its biochemical interactions.
Ethyl 4-(4-amino-3-methyl-5-hydroxyphenoxy)butanoate: Contains a hydroxyl group instead of a nitro group, altering its chemical properties.
Properties
Molecular Formula |
C13H18N2O5 |
---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
ethyl 4-(4-amino-3-methyl-5-nitrophenoxy)butanoate |
InChI |
InChI=1S/C13H18N2O5/c1-3-19-12(16)5-4-6-20-10-7-9(2)13(14)11(8-10)15(17)18/h7-8H,3-6,14H2,1-2H3 |
InChI Key |
PUDZSIRBEGAVCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCOC1=CC(=C(C(=C1)C)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.